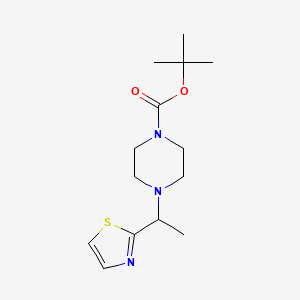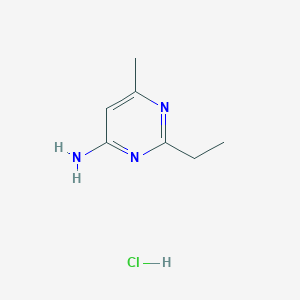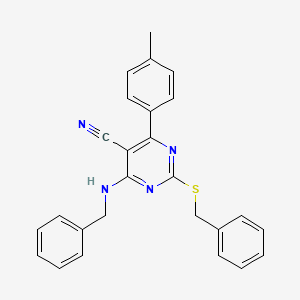![molecular formula C11H7F2N5 B2471109 N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021023-70-0](/img/structure/B2471109.png)
N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also shown potential antimicrobial properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines often involves the condensation of 4-aminopyrimidine with other compounds . For example, 4 H-pyrimido[1,6-a]pyrimidin-4-ones were obtained by the condensation of 4-aminopyrimidine with Meldrum’s acid or ethyl acetoacetate .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines involves a pyrimidine ring fused with a pyrazole ring . The specific structure of “N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” would include additional substituents, such as the 3,4-difluorophenyl group and an amine group .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions. One notable reaction is the Dimroth rearrangement, which involves the isomerization of heterocycles via the processes of ring opening and ring closure .Wissenschaftliche Forschungsanwendungen
Cancer Therapy: Targeting the PI3K/AKT/MTOR Pathway
Hu7691 is a new-generation selective AKT inhibitor . The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (MTOR) pathway plays a crucial role in tumor cell growth and proliferation. By inhibiting AKT, Hu7691 disrupts this pathway, making it a promising candidate for cancer therapy.
Pharmacokinetics and Bioavailability in Dogs
Researchers have developed an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method to measure Hu7691 in dog plasma . The method allows accurate quantification, and pharmacokinetic studies have revealed dose-dependent increases in area under the curve and peak plasma concentration. The high oral bioavailability of Hu7691 in dogs suggests its potential clinical application.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various kinases .
Mode of Action
It’s known that similar compounds can inhibit kinases , which play a crucial role in cellular signaling pathways. The inhibition of these kinases can lead to changes in cellular processes.
Biochemical Pathways
Kinase inhibitors generally affect signal transduction pathways, which can influence a variety of cellular processes, including cell growth and apoptosis .
Pharmacokinetics
Similar compounds have been shown to have good pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Similar compounds have been shown to inhibit interleukin 6 secretion in cells , which can have a variety of effects on cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Factors such as pH and temperature can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other compounds or substances in the environment can also influence the compound’s action.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N5/c12-8-2-1-6(3-9(8)13)17-10-7-4-16-18-11(7)15-5-14-10/h1-5H,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQDPJHROPOVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=C2C=NN3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-(benzylsulfonyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2471029.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2471031.png)
![5-(3-Oxo-3-thiomorpholin-4-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2471032.png)



![4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid](/img/structure/B2471041.png)
![6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2471043.png)
![2-Amino-6-(4-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2471044.png)
![5-(3-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2471046.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2471047.png)
